cis-3a-Methylhexahydroisobenzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3a-Methylhexahydroisobenzofuran-1,3-dione: is a chemical compound with the molecular formula C9H12O3. It is also known by other names such as methylhexahydroisobenzofuran-1,3-dione and hexahydromethylphthalic anhydride . This compound belongs to the class of benzofurans and is characterized by its unique bicyclic structure, which includes a furan ring fused to a cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3a-Methylhexahydroisobenzofuran-1,3-dione typically involves the reaction of maleic anhydride with (2E,4E)-hexa-2,4-dien-1-ol or its acetate counterpart . The reaction is carried out under solventless conditions at room temperature, resulting in the formation of the desired product. The crude product is then purified by rinsing with ethyl acetate and allowing it to dry .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: cis-3a-Methylhexahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isobenzofurans and related derivatives .
Wissenschaftliche Forschungsanwendungen
cis-3a-Methylhexahydroisobenzofuran-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of cis-3a-Methylhexahydroisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- Hexahydromethylphthalic anhydride
- Methylcyclohexanedicarboxylic acid anhydride
- 1,2-Cyclohexanedicarboxylic anhydride
Comparison: cis-3a-Methylhexahydroisobenzofuran-1,3-dione is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in certain chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H12O3 |
---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(3aR,7aS)-7a-methyl-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3/t6-,9-/m0/s1 |
InChI-Schlüssel |
VYKXQOYUCMREIS-RCOVLWMOSA-N |
Isomerische SMILES |
C[C@]12CCCC[C@H]1C(=O)OC2=O |
Kanonische SMILES |
CC12CCCCC1C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.